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Compound of Interest

Compound Name:
N-(2-methoxyethyl)-2-

phenylacetamide

Cat. No.: B3846106

Get Quote

Executive Summary & Chemical Identity[2][3][4][5]
N-(2-methoxyethyl)-2-phenylacetamide is a secondary amide featuring a phenylacetamide

core substituted with a methoxyethyl group on the nitrogen atom.[1] This structural motif serves

as a critical intermediate in medicinal chemistry, particularly in the synthesis of isoquinoline

derivatives via the Bischler-Napieralski reaction and as a scaffold for designing novel ligands in

neuropharmacology.

This guide provides a definitive technical reference for the synthesis, purification, and

characterization of this compound, designed for researchers requiring high-purity material for

biological screening or further synthetic elaboration.

Core Identity Data[1][3][6][7][8][9]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b3846106#bc-rfq
https://www.benchchem.com/product/b3846106/docs?utm_src=pdf-body#technical-guide-n-2-methoxyethyl-2-phenylacetamide-1
https://pubchem.ncbi.nlm.nih.gov/compound/65449
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3846106?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

IUPAC Name N-(2-methoxyethyl)-2-phenylacetamide

Alternative Names
N-(2-methoxyethyl)benzeneacetamide; Phenyl-

acetic acid-(2-methoxy-ethylamide)

CAS Number 124932-14-5

Molecular Formula C₁₁H₁₅NO₂

Molecular Weight 193.24 g/mol

InChIKey GAIMHZBLTGWUPF-UHFFFAOYSA-N

SMILES COCCNC(=O)CC1=CC=CC=1

Predicted LogP ~1.1 - 1.4

Physical State
Colorless to pale yellow crystalline solid or

viscous oil (depending on purity/temperature)

Synthesis Protocol: Acyl Chloride Route
The most robust and self-validating method for synthesizing N-(2-methoxyethyl)-2-
phenylacetamide is the nucleophilic acyl substitution of phenylacetyl chloride with 2-

methoxyethylamine.[1] This route is preferred over direct carboxylic acid coupling due to faster

reaction kinetics, higher yields, and simplified workup procedures.[2]

Reaction Mechanism & Stoichiometry[8]
The reaction proceeds via a tetrahedral intermediate, where the nucleophilic amine attacks the

electrophilic carbonyl carbon of the acid chloride. A non-nucleophilic base (Triethylamine) is

employed to scavenge the liberated hydrogen chloride, driving the equilibrium forward and

preventing the formation of the unreactive amine hydrochloride salt.[2]

Stoichiometric Table:
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Reagent Equiv.[1][2][3] MW ( g/mol ) Density (g/mL) Role

Phenylacetyl

Chloride
1.0 154.59 1.16 Electrophile

2-

Methoxyethylami

ne

1.1 75.11 0.89 Nucleophile

Triethylamine

(TEA)
1.2 101.19 0.73 Acid Scavenger

Dichloromethane

(DCM)
Solvent - -

Reaction

Medium

Step-by-Step Methodology
Phase 1: Preparation

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and

a pressure-equalizing addition funnel. Flush with nitrogen or argon.[1][2]

Solvation: Charge the RBF with 2-Methoxyethylamine (1.1 equiv) and Triethylamine (1.2

equiv) dissolved in anhydrous DCM (10 mL/g of amine).

Cooling: Submerge the flask in an ice-water bath (0 °C) to control the exotherm of the

subsequent addition.

Phase 2: Reaction 4. Addition: Dissolve Phenylacetyl Chloride (1.0 equiv) in a minimal amount

of anhydrous DCM. Transfer this solution to the addition funnel. 5. Controlled Feed: Dropwise

add the acid chloride solution to the amine mixture over 30–45 minutes. Critical Control Point:

Maintain internal temperature < 10 °C to prevent side reactions.[1][2] 6. Completion: Once

addition is complete, remove the ice bath and allow the reaction to warm to room temperature

(20–25 °C). Stir for 2–4 hours. 7. Monitoring: Verify completion via TLC (Silica gel;

EtOAc:Hexanes 1:1). The acid chloride spot (high Rf) should disappear, and a new amide spot

(mid Rf) should appear.[1][2]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/65449
https://pubchem.ncbi.nlm.nih.gov/compound/11169326
https://www.benchchem.com/pdf/An_In_Depth_Technical_Guide_to_the_Synthesis_of_N_ethyl_2_oxo_2_phenylacetamide.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/65449
https://pubchem.ncbi.nlm.nih.gov/compound/11169326
https://pubchem.ncbi.nlm.nih.gov/compound/65449
https://pubchem.ncbi.nlm.nih.gov/compound/11169326
https://pubchem.ncbi.nlm.nih.gov/compound/65449
https://pubchem.ncbi.nlm.nih.gov/compound/11169326
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3846106?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phase 3: Workup & Purification[1][2] 8. Quench: Quench the reaction by adding 1M HCl (50

mL) to neutralize excess amine and TEA. 9. Extraction: Transfer to a separatory funnel.

Separate the organic (DCM) layer.[1][2] 10. Wash: Wash the organic layer sequentially with:

1M HCl (2 x 50 mL) – Removes unreacted amine.[1][2]
Sat. NaHCO₃ (2 x 50 mL) – Removes unreacted acid/acid chloride hydrolysis products.[1][2]
Brine (1 x 50 mL) – Removes residual water.[1][2]

Drying: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced
pressure (Rotavap).
Final Purification: If necessary, recrystallize from Hexanes/EtOAc or purify via flash column
chromatography (Gradient: 0-50% EtOAc in Hexanes).

Synthesis Workflow Diagram
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Figure 1: Step-by-step synthesis workflow for the acyl chloride route.
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Analytical Characterization
To validate the identity and purity of the synthesized compound, the following analytical

signatures must be confirmed.

Nuclear Magnetic Resonance (NMR) Prediction[1][6][8]
Based on the structure, the ¹H NMR spectrum in CDCl₃ (400 MHz) typically exhibits:

Chemical Shift (δ
ppm)

Multiplicity Integration Assignment

7.20 – 7.40 Multiplet 5H
Aromatic Phenyl

Protons

5.80 – 6.10 Broad Singlet 1H Amide N-H

3.60 Singlet 2H
Benzylic CH₂ (Ph-

CH₂-CO)

3.45 Multiplet 2H N-CH₂ (Ethyl chain)

3.40 Multiplet 2H O-CH₂ (Ethyl chain)

3.30 Singlet 3H
O-CH₃ (Methoxy

group)

HPLC Method for Purity Assessment[1]
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm) Mobile

Phase A: Water + 0.1% Formic Acid Mobile Phase B: Acetonitrile + 0.1% Formic Acid Gradient:

5% B to 95% B over 10 minutes.[2] Flow Rate: 1.0 mL/min Detection: UV at 214 nm (Amide

bond) and 254 nm (Phenyl ring).[1][2]

Analytical Logic Diagram

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/11169326
https://pubchem.ncbi.nlm.nih.gov/compound/65449
https://pubchem.ncbi.nlm.nih.gov/compound/11169326
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3846106?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer
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Figure 2: Analytical decision tree for structural validation.

Applications & Biological Context[3][11][12][13]
N-(2-methoxyethyl)-2-phenylacetamide is primarily utilized as a chemical building block

rather than a final drug candidate.[1] Its applications include:

Isoquinoline Synthesis: It serves as a precursor for the synthesis of dihydroisoquinolines via

the Bischler-Napieralski cyclization.[1] The amide oxygen can be activated (using POCl₃ or

P₂O₅) to effect electrophilic aromatic substitution on the phenyl ring, closing the ring to form

the isoquinoline core.[2]

Medicinal Chemistry Scaffold: The phenylacetamide moiety is a "privileged structure" found

in various bioactive molecules (e.g., analgesics, anticonvulsants).[2][4] The methoxyethyl

side chain improves solubility and can act as a hydrogen bond acceptor in protein-ligand

interactions.[1]

Impurity Profiling: It may appear as a process impurity in the synthesis of drugs containing

phenylacetic acid or methoxyethylamine moieties.[1][2]

Safety & Handling
Hazard Classification: Irritant (Skin, Eye, Respiratory).[2]

Handling: Use in a fume hood.[1][2] Wear nitrile gloves and safety goggles.[1][2]
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Storage: Store in a cool, dry place. Hygroscopic nature is possible; keep container tightly

sealed.[1][2]

Spill Response: Absorb with inert material (sand/vermiculite) and dispose of as chemical

waste.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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